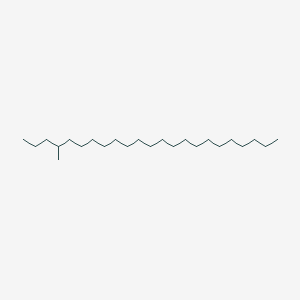
4-Methyltricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyltricosane is a long-chain hydrocarbon with the molecular formula C24H50. It is a methyl-branched alkane, specifically a derivative of tricosane where a methyl group is attached to the fourth carbon atom. This compound is often found in the cuticular waxes of insects, where it plays a role in chemical communication and protection against desiccation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the deactivation of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process generally requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Methyltricosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral media.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-methyltricosanol, 4-methyltricosanone, or 4-methyltricosanoic acid.
Halogenation: Products include 4-chloromethyltricosane or 4-bromomethyltricosane.
科学的研究の応用
4-Methyltricosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Studied for its role in insect cuticular waxes, where it functions in chemical communication and protection.
Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the formulation of lubricants and as a standard in analytical chemistry for the calibration of instruments.
作用機序
The mechanism of action of 4-Methyltricosane in biological systems involves its interaction with the lipid layers of cell membranes. It can modulate membrane fluidity and permeability, affecting cellular processes. In insects, it acts as a pheromone, binding to specific receptors and triggering behavioral responses.
類似化合物との比較
Tricosane: A straight-chain alkane with similar physical properties but lacks the methyl branching.
7-Methyltricosane: Another methyl-branched tricosane, differing in the position of the methyl group.
Uniqueness: 4-Methyltricosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can affect its melting point, boiling point, and interaction with biological membranes, making it distinct from other tricosane derivatives.
特性
CAS番号 |
125182-31-2 |
|---|---|
分子式 |
C24H50 |
分子量 |
338.7 g/mol |
IUPAC名 |
4-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3)22-5-2/h24H,4-23H2,1-3H3 |
InChIキー |
FJUDPVRGESSINU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
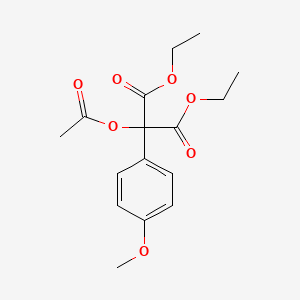
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)

![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)
![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
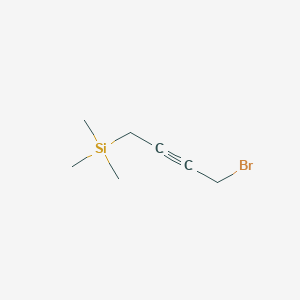
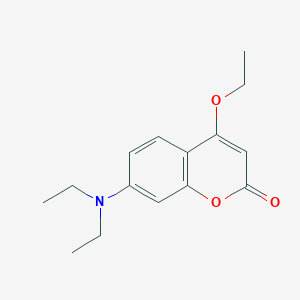

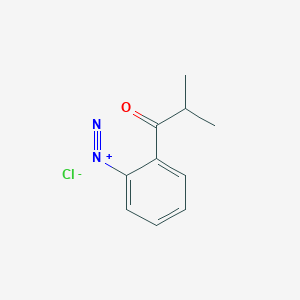
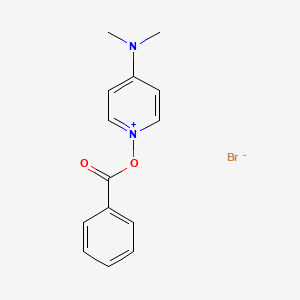

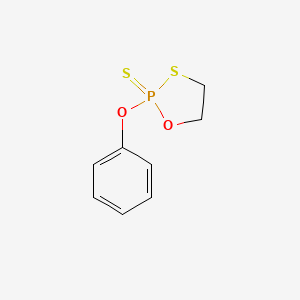
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
